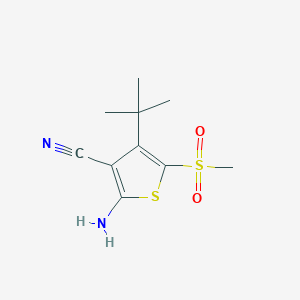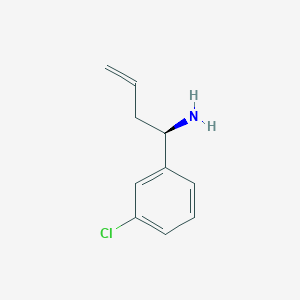
2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is an organic compound with the molecular formula C10H14N2O2S2. This compound is part of the thiophene family, which is characterized by a five-membered ring containing sulfur. The presence of various functional groups, such as the amino group, tert-butyl group, methylsulfonyl group, and carbonitrile group, makes this compound versatile for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. One common method includes:
Formation of the Thiophene Ring: Starting with a suitable precursor, such as 2,5-dibromothiophene, the thiophene ring is constructed through a series of reactions involving halogenation and subsequent substitution reactions.
Introduction of Functional Groups: The tert-butyl group can be introduced via Friedel-Crafts alkylation, while the amino group can be added through nucleophilic substitution. The methylsulfonyl group is often introduced via sulfonation reactions.
Final Steps: The carbonitrile group is typically added through a cyanation reaction, often using reagents like sodium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
化学反応の分析
Types of Reactions
2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the carbonitrile group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors.
作用機序
The mechanism of action of 2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, with its molecular targets. These interactions can influence cellular pathways and biochemical processes, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Amino-4-(tert-butyl)thiophene-3-carbonitrile: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
2-Amino-5-(methylsulfonyl)thiophene-3-carbonitrile: Lacks the tert-butyl group, which can influence its solubility and steric properties.
2-Amino-4-(methylsulfonyl)thiophene-3-carbonitrile: Similar structure but different substituents, affecting its chemical behavior and applications.
Uniqueness
The unique combination of functional groups in 2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile provides it with distinct chemical and biological properties. The tert-butyl group offers steric hindrance, influencing the compound’s reactivity, while the methylsulfonyl group enhances its solubility and potential for hydrogen bonding. These features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H14N2O2S2 |
|---|---|
分子量 |
258.4 g/mol |
IUPAC名 |
2-amino-4-tert-butyl-5-methylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C10H14N2O2S2/c1-10(2,3)7-6(5-11)8(12)15-9(7)16(4,13)14/h12H2,1-4H3 |
InChIキー |
ZQKPIJGNHRSZDR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(SC(=C1C#N)N)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-](/img/structure/B12069458.png)



![1-[4-Hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12069477.png)

![2-Chloro-1-[5-(difluoromethyl)-1H-pyrrol-3-YL]ethanone](/img/structure/B12069480.png)



![1H-Pyrazole-3-carboxaldehyde, 4-bromo-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime](/img/structure/B12069513.png)
